REACTION_CXSMILES
|
[Na].[O:2]=[C:3]1[NH:7][C:6](=[O:8])[CH:5](P(OCC)(=O)OCC)[NH:4]1.[CH3:17][C:18]1[C:25]([CH3:26])=[CH:24][CH:23]=[C:22]([N+:27]([O-:29])=[O:28])[C:19]=1[CH:20]=O>C(O)C.O>[CH3:17][C:18]1[C:25]([CH3:26])=[CH:24][CH:23]=[C:22]([N+:27]([O-:29])=[O:28])[C:19]=1[CH:20]=[C:5]1[NH:4][C:3](=[O:2])[NH:7][C:6]1=[O:8] |^1:0|
|
Name
|
|
Quantity
|
4.21 g
|
Type
|
reactant
|
Smiles
|
O=C1NC(C(N1)=O)P(OCC)(=O)OCC
|
Name
|
|
Quantity
|
2.66 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=O)C(=CC=C1C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at room temperature for 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the solid washed with water and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC=C1C)[N+](=O)[O-])C=C1C(NC(N1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |